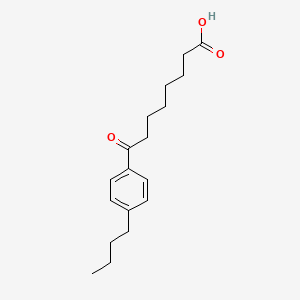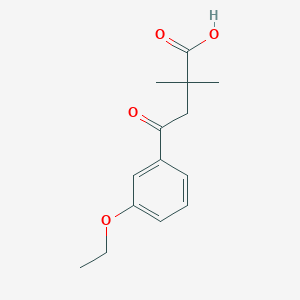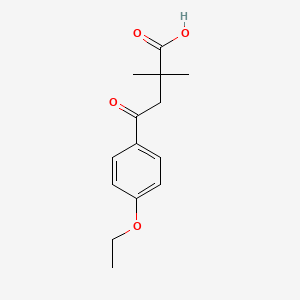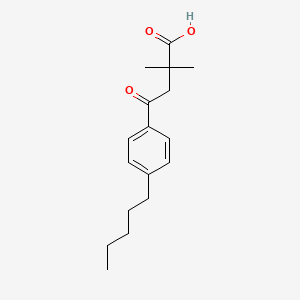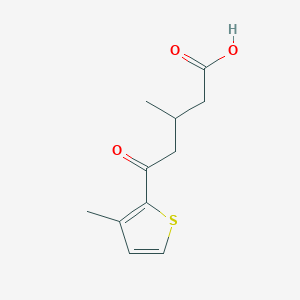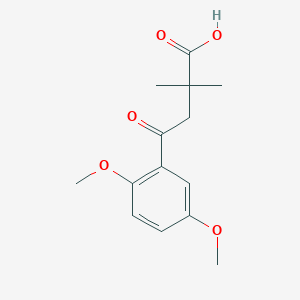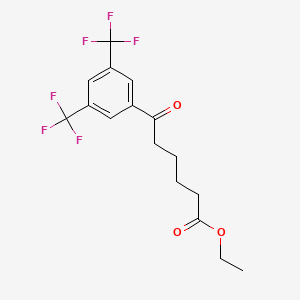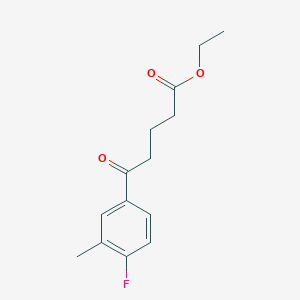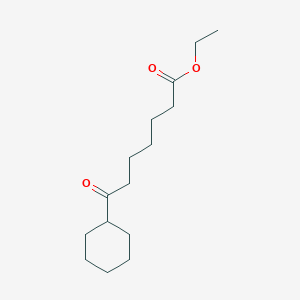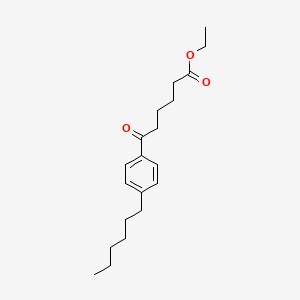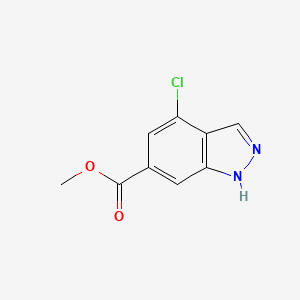
4-cloro-1H-indazol-6-carboxilato de metilo
Descripción general
Descripción
Methyl 4-chloro-1H-indazole-6-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Indazole derivatives have been extensively studied for their potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities .
Aplicaciones Científicas De Investigación
Methyl 4-chloro-1H-indazole-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Biological Studies: The compound is studied for its biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Chemical Research: It serves as a precursor for the synthesis of other indazole derivatives, which are important in the development of new drugs and materials.
Mecanismo De Acción
Target of Action
Indazole-containing heterocyclic compounds, such as Methyl 4-chloro-1H-indazole-6-carboxylate, have been found to have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate certain kinases, in particular, CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling and regulation, and their dysregulation can lead to diseases such as cancer .
Mode of Action
It is believed that the compound interacts with its targets (chk1, chk2, and sgk kinases) and modulates their activity . This modulation can result in changes in cell signaling pathways, potentially leading to the inhibition of cell growth or induction of cell death .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-chloro-1H-indazole-6-carboxylate are likely to be those involving its target kinases. CHK1 and CHK2 are key players in the DNA damage response pathway, while SGK is involved in regulating ion transport and cell volume . Therefore, the compound’s action could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is a solid at room temperature , and its solubility in water could potentially impact its bioavailability .
Result of Action
The molecular and cellular effects of Methyl 4-chloro-1H-indazole-6-carboxylate’s action are likely to be related to its modulation of CHK1, CHK2, and SGK kinases . By inhibiting these kinases, the compound could potentially disrupt cell signaling pathways, inhibit cell growth, or induce cell death .
Action Environment
The action, efficacy, and stability of Methyl 4-chloro-1H-indazole-6-carboxylate could be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, the compound’s efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Análisis Bioquímico
Biochemical Properties
Methyl 4-chloro-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, methyl 4-chloro-1H-indazole-6-carboxylate can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of methyl 4-chloro-1H-indazole-6-carboxylate on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, methyl 4-chloro-1H-indazole-6-carboxylate can induce apoptosis, a process of programmed cell death, by activating specific signaling cascades. It can also modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, methyl 4-chloro-1H-indazole-6-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, methyl 4-chloro-1H-indazole-6-carboxylate has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-chloro-1H-indazole-6-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl 4-chloro-1H-indazole-6-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to methyl 4-chloro-1H-indazole-6-carboxylate can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 4-chloro-1H-indazole-6-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Studies have identified specific dosage thresholds at which methyl 4-chloro-1H-indazole-6-carboxylate transitions from being beneficial to harmful .
Metabolic Pathways
Methyl 4-chloro-1H-indazole-6-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of methyl 4-chloro-1H-indazole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of methyl 4-chloro-1H-indazole-6-carboxylate within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
Methyl 4-chloro-1H-indazole-6-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, methyl 4-chloro-1H-indazole-6-carboxylate may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of methyl 4-chloro-1H-indazole-6-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Comparación Con Compuestos Similares
Methyl 4-chloro-1H-indazole-6-carboxylate can be compared with other similar compounds, such as:
Methyl 1H-indazole-6-carboxylate: Lacks the chlorine atom at the 4-position, which may result in different biological activities and reactivity.
4-Chloro-1H-indazole-6-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the methyl ester.
The uniqueness of methyl 4-chloro-1H-indazole-6-carboxylate lies in its specific substitution pattern, which can influence its biological activities and chemical reactivity .
Propiedades
IUPAC Name |
methyl 4-chloro-1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIKQXUDWIOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646174 | |
| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-19-7 | |
| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


